N-(4-acetylphenyl)furan-2-carboxamide
Description
N-(4-Acetylphenyl)furan-2-carboxamide is a carboxamide derivative featuring a furan ring linked to a phenyl group substituted with an acetyl moiety at the para position. This compound is synthesized via condensation reactions, as demonstrated in , where 4-aminoacetophenone reacts with furan-2-carbonyl chloride or its derivatives under controlled conditions.
Properties
IUPAC Name |
N-(4-acetylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9(15)10-4-6-11(7-5-10)14-13(16)12-3-2-8-17-12/h2-8H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHZHGIQNFROFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Variations
Variants of this compound differ in:
Phenyl Substituents: Acetyl (parent compound) Bromo (N-(4-bromophenyl)furan-2-carboxamide) Morpholinomethyl (N-[4-(morpholinomethyl)phenyl]furan-2-carboxamide) Oxiranylmethoxy (N-[4-(oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide)
Furan Substituents :
Comparison with Similar Compounds
Structural and Electronic Comparisons
| Compound Name | Phenyl Substituent | Furan Substituent | Key Feature | Reference |
|---|---|---|---|---|
| N-(4-acetylphenyl)furan-2-carboxamide | Acetyl | None | Enhanced electron-withdrawing effect | [8] |
| N-(4-bromophenyl)furan-2-carboxamide | Bromo | None | Increased hydrophobicity | [19] |
| N-(4-acetylphenyl)-5-bromofuran-2-carboxamide | Acetyl | Bromo | Dual electronic modulation | [8] |
| N-[4-(oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide | Oxiranylmethoxy | None | Epoxide group for reactivity | [12] |
Key Observations :
Antibacterial Activity
- N-(4-Bromophenyl)furan-2-carboxamide (3) : Exhibits potent activity against drug-resistant A. baumannii (NDM-positive) and S. aureus (MRSA), outperforming commercial antibiotics .
- Acetylphenyl Derivatives: Limited direct data, but structural analogs with sulfamoyl or bromo groups on furan show enhanced target engagement in enzyme inhibition assays .
Antiviral and Insecticidal Potential
- Fluoxetine Backbone Modifications : Derivatives like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide demonstrate improved antiviral activity against enteroviruses .
- Epoxide-Containing Compounds : N-[4-(oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide is explored as an insect growth regulator, leveraging epoxide reactivity .
Computational and Experimental Validation
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